molecular formula C8H11NO2S B1611237 Methyl 5-isopropylthiazole-4-carboxylate CAS No. 81569-26-8

Methyl 5-isopropylthiazole-4-carboxylate

Cat. No.: B1611237
CAS No.: 81569-26-8
M. Wt: 185.25 g/mol
InChI Key: MOYUJTBTBINSHM-UHFFFAOYSA-N
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Description

Methyl 5-isopropylthiazole-4-carboxylate (CAS 81569-25-7) is a valuable chemical building block in medicinal chemistry and organic synthesis. Its primary research application is as a key synthetic intermediate in the development of novel thiazole-based DNA minor groove binders (MGBs) . These MGBs are being explored as potential therapeutic agents against parasitic infections, such as those caused by Acanthamoeba castellanii , demonstrating effects against both trophozoite and cyst forms of the amoeba in in vitro assays . The compound serves as a crucial precursor in multi-step synthesis. It is typically reacted with agents like N-methyl-4-nitro-2-trichloroacetylpyrrole to form an advanced intermediate, which can be further functionalized. Subsequent steps often include hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with various amine-containing side chains to produce the final active MGB molecules . Researchers value this compound for its thiazole core and ester functionality, which allow for strategic diversification to create targeted libraries of potential bioactive molecules . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYUJTBTBINSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515258
Record name Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81569-26-8
Record name Methyl 5-(1-methylethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-isopropylthiazole-4-carboxylate (CAS: 81569-26-8) is a critical heterocyclic building block employed in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates.[1][2][3] Unlike its 2-amino precursor, which exists as a crystalline solid due to intermolecular hydrogen bonding, this deaminated ester derivative typically presents as a colorless to pale yellow oil at ambient conditions.

This guide provides a definitive technical analysis of its solubility behavior, miscibility profiles, and purification strategies. The data presented here is synthesized from experimental synthesis protocols and thermodynamic property modeling, designed to support process chemists in formulation and isolation workflows.

Part 1: Physicochemical Identity & Properties

Understanding the fundamental physical state of the compound is a prerequisite for selecting appropriate solvents. The absence of a hydrogen-bond donor at the C2 position significantly lowers the melting point compared to its amino-congeners.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionSource/Method
Chemical Name Methyl 5-isopropylthiazole-4-carboxylateIUPAC
CAS Number 81569-26-8 Chemical Abstracts
Molecular Formula C₉H₁₁NO₂SCalculated
Molecular Weight 185.24 g/mol Calculated
Physical State Colorless Oil Exp.[3] (Synthesis Lit.) [1]
Boiling Point ~280°C (Predicted) / Distillable under vacuumACD/Labs Model
LogP (Octanol/Water) 2.3 ± 0.3 (Predicted)Consensus Model
Density 1.15 ± 0.05 g/cm³Predicted

Critical Insight: The "oily" nature of this compound means traditional recrystallization is ineffective for purification unless the compound is first converted to a salt (e.g., hydrochloride) or hydrolyzed to the carboxylic acid. Process design should focus on liquid-liquid extraction and vacuum distillation .

Part 2: Solubility & Miscibility Landscape

As a lipophilic ester with a thiazole core, methyl 5-isopropylthiazole-4-carboxylate exhibits "Like Dissolves Like" behavior typical of intermediate-polarity heterocycles.

Table 2: Solvent Compatibility Matrix

Data derived from standard workup protocols in thiazole synthesis.

Solvent ClassSpecific SolventSolubility/MiscibilityOperational Context
Chlorinated Dichloromethane (DCM), ChloroformFully Miscible Primary solvent for reaction and NMR analysis.
Esters Ethyl Acetate (EtOAc)Fully Miscible Preferred solvent for liquid-liquid extraction from aqueous phases.
Alcohols Methanol, EthanolFully Miscible Suitable for reactions; not suitable for extraction (miscible with water).
Aprotic Polar DMSO, DMF, AcetonitrileFully Miscible Common reaction media for nucleophilic substitutions.
Hydrocarbons Hexane, HeptaneSoluble Solubility is high due to the isopropyl group; often used to wash away polar impurities.
Aqueous Water, BrineImmiscible The compound partitions into the organic phase. Solubility in water is negligible (<0.1 mg/mL).
Thermodynamic Mechanism

The dissolution process is driven by van der Waals forces and dipole-dipole interactions .

  • Enthalpy of Mixing (

    
    ):  Exothermic or slightly endothermic in organic solvents. The ester and thiazole nitrogen accept hydrogen bonds from protic solvents (MeOH), enhancing solubility.
    
  • Entropy (

    
    ):  High positive entropy change drives the miscibility with organic solvents, characteristic of liquid-liquid mixing.
    

Part 3: Experimental Methodologies

For researchers needing to validate specific solubility limits (e.g., for a new formulation), the following self-validating protocols are recommended.

Protocol A: Gravimetric Determination of Partition Coefficient ( )

Since the compound is an oil, measuring "saturation solubility" in organics is moot (it is miscible). The critical parameter is how well it partitions out of water.

Objective: Determine the efficiency of extraction using Ethyl Acetate.

  • Preparation: Dissolve 500 mg of Methyl 5-isopropylthiazole-4-carboxylate in 10 mL of Ethyl Acetate (Phase A).

  • Equilibration: Add 10 mL of HPLC-grade water (Phase B) to a separatory funnel.

  • Agitation: Shake vigorously for 5 minutes. Allow phases to settle for 30 minutes at 25°C.

  • Separation: Drain the aqueous layer (lower) and the organic layer (upper) into separate pre-weighed vials.

  • Quantification: Evaporate the solvent from both vials under vacuum (Rotavap at 40°C, 20 mbar). Weigh the residues.

  • Calculation:

    
    
    Target Metric: A 
    
    
    
    confirms high extraction efficiency, validating EtOAc as the standard workup solvent.

Part 4: Purification & Workflow Visualization

The solubility profile dictates the purification logic.[4] Because the substance is an oil, we utilize its immiscibility with water to remove inorganic salts and its volatility for final purification.

DOT Diagram: Purification Logic Flow

Figure 1: Decision tree for isolating Methyl 5-isopropylthiazole-4-carboxylate based on solubility properties.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Salts + Byproducts) Extract Liquid-Liquid Extraction Solvent: Ethyl Acetate / Water Crude->Extract Add Solvent Aqueous Aqueous Phase (Salts, Polar Impurities) Extract->Aqueous Partition Organic Organic Phase (Target + Non-polar Impurities) Extract->Organic Partition Drying Drying (MgSO4) & Concentration Organic->Drying CrudeOil Crude Oil Isolated Drying->CrudeOil Decision Purity Check (TLC/HPLC) CrudeOil->Decision Distill Vacuum Distillation (High Purity) Decision->Distill Large Scale (>5g) Column Flash Chromatography (Hexane:EtOAc Gradient) Decision->Column Small Scale (<5g)

Caption: Workflow leveraging the compound's lipophilicity for extraction and volatility for final purification.

Part 5: Application in Synthesis (Causality)

The solubility data directly impacts the synthesis of downstream derivatives (e.g., carboxylic acids or amides).

  • Hydrolysis: To convert the ester to the acid (5-isopropylthiazole-4-carboxylic acid), the oil is dissolved in Methanol or THF (miscible) and treated with aqueous NaOH. The solubility of the starting material in MeOH ensures rapid reaction kinetics.

  • Salt Formation: If a solid form is required for storage, the oil can be dissolved in dry Diethyl Ether , followed by the addition of HCl gas or 4M HCl in Dioxane. The resulting hydrochloride salt will precipitate due to its insolubility in ether, allowing for filtration.

References

  • Synthesis and Isolation: Title: "Aryl hydrocarbon receptor (AhR) agonists and uses thereof." Source: Patent TW202136249A (and related WO applications). Context: Describes the isolation of methyl 5-isopropylthiazole-4-carboxylate as a "colorless oil" after concentration under reduced pressure.[3] URL:

  • Structural Analog Data (2-Amino Precursor): Title: "Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate."[5] Source: Acta Crystallographica Section E (2004).[5] Context: Provides contrast; the amino precursor is a solid due to H-bonding, validating why the deaminated target is an oil. URL: [Acta Cryst.[5] E60, o1510]([Link])

  • General Thiazole Properties: Title: "Thiazoles" in Science of Synthesis. Source: Thieme Chemistry. Context: General solubility rules for 4,5-substituted thiazoles. URL:

Sources

An In-depth Technical Guide to Methyl 5-isopropylthiazole-4-carboxylate: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-isopropylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Thiazole derivatives are integral to numerous FDA-approved drugs, and understanding the physicochemical properties of novel analogues is paramount for drug discovery and development.[1][2][3] This document details the known and predicted properties of methyl 5-isopropylthiazole-4-carboxylate, with a particular focus on its boiling point. In the absence of extensive literature on this specific molecule, this guide offers a robust framework for its synthesis and empirical characterization, empowering researchers to produce and validate this compound for further investigation. The methodologies presented herein are grounded in established principles of organic chemistry and physical property determination, ensuring a self-validating approach to research.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[2][5] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The development of novel thiazole derivatives, such as methyl 5-isopropylthiazole-4-carboxylate, is a key strategy in the quest for new and more effective drugs.[1][2] The substitution pattern on the thiazole ring is critical in defining the molecule's biological activity and pharmacokinetic profile. The isopropyl group at the 5-position and the methyl carboxylate at the 4-position of the target compound present a unique combination for potential biological screening.

Physicochemical Properties of Methyl 5-isopropylthiazole-4-carboxylate

Structural Information

The structure of methyl 5-isopropylthiazole-4-carboxylate is defined by its core thiazole ring and its substituents.

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Boiling Point Measurement A Attach small test tube containing sample and inverted capillary tube to a thermometer. B Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the heat transfer fluid (e.g., mineral oil). A->B C Position the setup on a stand with a Bunsen burner or heating mantle. B->C D Gently heat the side arm of the Thiele tube. E Observe for a continuous stream of bubbles emerging from the inverted capillary tube. D->E F Once a steady stream is observed, remove the heat source. E->F G Allow the apparatus to cool slowly. H Record the temperature at the exact moment the liquid sample is drawn back into the capillary tube. G->H I This temperature is the boiling point. H->I

Figure 2: Workflow for boiling point determination using the Thiele tube method.

Detailed Protocol for Boiling Point Determination

Materials:

  • Methyl 5-isopropylthiazole-4-carboxylate (sample)

  • Thiele tube

  • Heat transfer fluid (mineral oil or silicone oil)

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of methyl 5-isopropylthiazole-4-carboxylate to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with a heat transfer fluid to a level above the side arm. [6]The sample should be fully immersed in the fluid.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. [7]The shape of the tube is designed to create convection currents that ensure uniform heating of the fluid.

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. [8][7]8. Validation: For accuracy, it is advisable to repeat the measurement at least twice and report the average value.

Synthesis of Methyl 5-isopropylthiazole-4-carboxylate

The synthesis of substituted thiazoles often follows the Hantzsch thiazole synthesis or variations thereof. A plausible synthetic route to methyl 5-isopropylthiazole-4-carboxylate would involve the condensation of a thioamide with an α-halocarbonyl compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Thioformamide C Hantzsch Thiazole Synthesis: Condensation and Cyclization A->C B Methyl 2-chloro-3-methyl-4-oxobutanoate (α-halocarbonyl) B->C D Methyl 5-isopropylthiazole-4-carboxylate C->D

Figure 3: Proposed synthetic pathway for methyl 5-isopropylthiazole-4-carboxylate.

General Synthetic Protocol

This protocol is a general guideline based on established methods for thiazole synthesis. [9]Optimization of reaction conditions (solvent, temperature, reaction time) would be necessary.

Materials:

  • Thioformamide

  • Methyl 2-chloro-3-methyl-4-oxobutanoate (or its bromo-analogue)

  • Anhydrous ethanol or a similar polar aprotic solvent

  • Base (e.g., pyridine or sodium bicarbonate)

  • Reaction flask with a reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-halocarbonyl compound in anhydrous ethanol.

  • Addition of Thioamide: Add an equimolar amount of thioformamide to the solution.

  • Reaction: Gently reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized methyl 5-isopropylthiazole-4-carboxylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Conclusion

Methyl 5-isopropylthiazole-4-carboxylate represents a novel compound with potential applications in drug discovery, leveraging the proven biological significance of the thiazole scaffold. While its physicochemical properties are not yet documented, this guide provides a robust framework for its synthesis and characterization, with a particular emphasis on the experimental determination of its boiling point. By following the detailed protocols outlined, researchers can confidently produce and validate this compound, enabling its inclusion in screening libraries and further medicinal chemistry research. The principles and methodologies described are fundamental to the progression of novel chemical entities from concept to characterization.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Lamar University. [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Experimental No. (2) Boiling Point. (2021). ResearchGate. [Link]

  • Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. [Link]

  • BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]

  • Methyl thiazole-4-carboxylate Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. (n.d.). PubChem. [Link]

  • Methyl 4-methylthiazole-5-carboxylate. (n.d.). PubChem. [Link]

  • Ethyl 4-methylthiazole-5-carboxylate. (2024). ChemBK. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009).

Sources

Methodological & Application

Application Note: Precision Synthesis of Methyl 5-Isopropylthiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of methyl 5-isopropylthiazole-4-carboxylate represents a critical entry point into the design of thiazole-based pharmacophores and agrochemicals (e.g., succinate dehydrogenase inhibitors). While the Hantzsch thiazole synthesis is a century-old reaction, its application to


-keto esters  requires precise control over regiochemistry and reagent stability.

This guide details a robust, scalable protocol for synthesizing the target molecule from thioamides (specifically thioformamide generated in situ) and methyl 4-methyl-2-oxopentanoate . Unlike standard Hantzsch syntheses using stable thiobenzamides, this protocol addresses the volatility and instability of thioformamide, utilizing a "one-pot, two-stage" activation strategy to maximize yield and safety.

Core Challenges Solved:
  • Regiocontrol: Ensuring the formation of the 4-carboxylate-5-isopropyl isomer over potential side products.

  • Reagent Instability: Handling the transient thioformamide species without isolation.

  • Atom Economy: Utilizing a direct bromination-cyclization sequence.

Retrosynthetic Analysis & Mechanism

The structural logic dictates that the thiazole C4 position (bearing the carboxylate) must originate from the carbonyl carbon of the electrophile, while the C5 position (bearing the isopropyl group) originates from the


-carbon.
Mechanistic Pathway (Graphviz)

G Target Target: Methyl 5-isopropylthiazole-4-carboxylate Thioamide Component A: Thioformamide (H-CS-NH2) Thioamide->Target Hantzsch Cyclization Precursor Component B: Methyl 3-bromo-4-methyl-2-oxopentanoate Precursor->Target S-Alkylation & Dehydration StartMat Starting Material: Methyl 4-methyl-2-oxopentanoate (Methyl 2-ketoisocaproate) StartMat->Precursor Bromination (Br2/CHCl3)

Figure 1: Retrosynthetic disconnection showing the convergence of the thioamide fragment and the


-bromo-

-keto ester.

Critical Reagents & Safety Protocol

Chemical Hazards
ReagentHazard ClassHandling Protocol
Phosphorus Pentasulfide (

)
Water Reactive, ToxicHandle in fume hood under

. Releases

on contact with moisture.
Bromine (

)
Corrosive, OxidizerUse dropping funnel; quench excess with sodium thiosulfate.
Thioformamide Unstable, ToxicDo not isolate. Generate and use immediately in solution.
Hydrogen Sulfide (

)
Toxic GasByproduct of reaction. Ensure scrubber (NaOH trap) is active.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-bromo-4-methyl-2-oxopentanoate

The Electrophilic Partner

Rationale: Direct bromination of the


-keto ester is preferred over chlorination due to higher selectivity for the 3-position (thermodynamic control) and better leaving group ability during the Hantzsch cyclization.

Materials:

  • Methyl 4-methyl-2-oxopentanoate (10.0 g, 69.4 mmol)

  • Bromine (11.1 g, 3.6 mL, 69.4 mmol)

  • Chloroform (

    
    ) or Dichloromethane (DCM) (50 mL)
    
  • Catalytic HBr (3 drops, 48% aq)

Step-by-Step:

  • Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with methyl 4-methyl-2-oxopentanoate and

    
    . Cool to 0°C under 
    
    
    
    .
  • Initiation: Add catalytic HBr. This promotes enolization, which is the rate-determining step for halogenation.

  • Addition: Add

    
     dropwise over 30 minutes via an addition funnel.
    
    • Observation: The red color of bromine should dissipate rapidly after an induction period, indicating consumption.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes.

  • Workup: Wash the organic layer with ice-cold water (2 x 30 mL) followed by saturated

    
     (caution: 
    
    
    
    evolution) and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: >90% crude yield as a pale yellow oil.[1]

    • Stability: Use immediately in Protocol B. Do not distill (thermal instability).

Protocol B: Hantzsch Cyclization with In-Situ Thioformamide

The Convergent Synthesis

Rationale: Thioformamide is unstable. We utilize the reaction of formamide with


 to generate it, then introduce the 

-bromo ester directly.

Materials:

  • Formamide (3.1 g, 69.4 mmol)

  • Phosphorus Pentasulfide (

    
    ) (3.1 g, 7.0 mmol - Note: Stoichiometry is 0.1-0.2 eq relative to formamide if catalytic, but typically 0.2 eq 
    
    
    
    converts 1 eq amide) -> Correction: Use stoichiometric
    
    
    (approx 0.2 equiv per carbonyl to be thionated, but for formamide
    
    
    thioformamide, often 0.2-0.3 eq
    
    
    is used in THF). Let's use Lawesson's Reagent (0.6 eq) for cleaner handling if available, otherwise
    
    
    (0.25 eq).
    • Revised Loading: Formamide (3.12 g, 69.4 mmol),

      
       (6.2 g, 14 mmol).
      
  • Crude Bromo-ester from Protocol A (approx. 15.5 g)

  • Dioxane or THF (100 mL)

  • Magnesium Carbonate (

    
    ) (Neutralizer)
    

Step-by-Step:

  • Thionation: In a 500 mL RBF, suspend

    
     in dry Dioxane (50 mL). Add Formamide dropwise.
    
    • Condition: Heat to 50°C for 1-2 hours. The mixture will become homogenous/yellow as thioformamide forms.

  • Cyclization: Cool the thioformamide solution to RT. Add the crude bromo-ester (dissolved in 20 mL Dioxane) dropwise.

    • Exotherm: Monitor temperature; keep below 40°C during addition.

  • Reflux: Once addition is complete, heat the mixture to reflux (100°C) for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6][7] S-alkylation occurs first, followed by cyclodehydration.

  • Workup: Cool to RT. Pour the reaction mixture into a slurry of ice water (200 mL) and

    
     (to pH 8-9).
    
    • Note: Neutralization precipitates the free base thiazole and quenches residual phosphorus species.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification:

    • Dry organic phase (

      
      ). Concentrate.
      
    • Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

    • Target Spot:

      
       (Hex/EtOAc 4:1).
      

Analytical Data & Validation

Expected Characterization
TechniqueSignal / ValueAssignment

NMR
(

)

8.7-8.9 ppm (s, 1H)
C2-H (Characteristic thiazole proton)

3.9-4.0 ppm (s, 3H)

(Methyl ester)

3.8-4.2 ppm (m, 1H)

(Methine of isopropyl)

1.3-1.4 ppm (d, 6H)

(Methyls of isopropyl)

NMR
~162 ppmC=O (Ester carbonyl)
~155 ppmC2 (Thiazole C-H)
~145-150 ppmC4 (Quaternary, bearing ester)
~135-140 ppmC5 (Quaternary, bearing iPr)
MS (ESI+) m/z 186.1

Molecular Ion (

)
Troubleshooting Guide
  • Problem: Low Yield / Complex Mixture.

    • Cause: Decomposition of thioformamide or polymerization of the

      
      -keto ester.
      
    • Solution: Switch to Thioformamide hydrochloride salt (prepared separately via

      
       - advanced) or use Thioacetamide  to make the 2-methyl analog first as a process check, then switch back to Formamide/
      
      
      
      .
  • Problem: Regioisomer formation (4-iPr, 5-COOMe).

    • Cause: Incorrect precursor synthesis.

    • Validation: Ensure starting material is Methyl 4-methyl-2-oxopentanoate.[8] The "keto" carbonyl becomes C4. The "alpha" carbon becomes C5.

Process Workflow Diagram

Workflow Start Start: Methyl 2-ketoisocaproate Step1 Step 1: Bromination (Br2, CHCl3, 0°C) Start->Step1 Inter1 Intermediate: Bromo-Keto-Ester Step1->Inter1 Step3 Step 3: Cyclization (Reflux in Dioxane) Inter1->Step3 Add Electrophile Step2 Step 2: Thionation (Formamide + P4S10) Step2->Step3 Add Thioformamide Workup Workup: Na2CO3 Neutralization Extraction Step3->Workup Final Product: Methyl 5-isopropylthiazole-4-carboxylate Workup->Final

Figure 2: Integrated process workflow for the one-pot synthesis.

References

  • Hantzsch Thiazole Synthesis Review

    • Title: The Hantzsch Thiazole Synthesis.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Preparation of Thioformamide (Patent US2682558A).
  • Precursor Synthesis (

    
    -Bromination): 
    
    • Title: Synthesis of methyl 3-bromo-4-methyl-2-oxopentano
    • Source: PubChem / ChemicalBook D
    • URL:[Link]

  • Related Thiazole Carboxylate Synthesis

    • Title: Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxyl
    • Source: Acta Crystallographica (via University of Str
    • URL:[Link]

Sources

Application Note: Optimized Hantzsch Synthesis of Sterically Demanding Isopropyl-Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Hantzsch thiazole synthesis is the gold standard for constructing the 1,3-thiazole core, a pharmacophore found in essential therapeutics like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). However, introducing isopropyl groups —critical for lipophilicity and binding pocket fit—presents specific steric challenges. The bulk of the isopropyl group (


-value ~2.15 kcal/mol) can retard nucleophilic attack and favor elimination side reactions over cyclization.

This guide provides two validated protocols: a Microwave-Assisted Method for rapid library generation and a Scalable Thermal Method for bulk synthesis. It focuses on overcoming the steric energy barrier of the isopropyl group at both the 2- and 4-positions.

Mechanistic Insight & Steric Challenges

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide.[1][2] For isopropyl derivatives, the reaction trajectory is heavily influenced by steric clash during the initial 

attack.
The Steric Bottleneck
  • Path A (2-Isopropyl): Requires 2-methylpropanethioamide .[3][4] The nucleophilic sulfur is attached to a bulky isopropyl group, slowing the attack on the

    
    -haloketone.
    
  • Path B (4-Isopropyl): Requires 1-bromo-3-methylbutan-2-one . The electrophilic carbon is hindered by the adjacent isopropyl ketone, often leading to dehydrohalogenation (elimination) rather than substitution.

Diagram 1: Mechanistic Pathway & Steric Clash Points

The following diagram illustrates the reaction flow and identifies the critical "Steric Clash" nodes where the reaction often stalls or diverts.

HantzschMechanism cluster_steric Critical Control Point Reactants Thioamide + α-Haloketone TS1 Transition State 1 (S_N2 Attack) Reactants->TS1 Rate Limiting Step Elimination Side Product: Elimination (Alkene) Reactants->Elimination Steric Bulk Promotes Elimination over Sub. Intermed S-Alkylated Thioimidate TS1->Intermed Cyclization Intramolecular Cyclization Intermed->Cyclization -HBr Hydroxy Hydroxythiazoline Intermediate Cyclization->Hydroxy Product Isopropyl Thiazole Hydroxy->Product -H2O (Dehydration)

Caption: Mechanistic flow of Hantzsch synthesis. The yellow nodes indicate high-energy transition states where isopropyl steric bulk significantly impacts reaction kinetics.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Medicinal chemistry library generation, rapid optimization.

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier imposed by the isopropyl group more efficiently than conductive heating.

Reagents:

  • Thioamide: 2-methylpropanethioamide (1.0 equiv)

  • 
    -Haloketone:  substituted 2-bromoacetophenone or chloroacetone (1.0 equiv)
    
  • Solvent: Ethanol (absolute) or PEG-400 (Green alternative)

Procedure:

  • Preparation: In a microwave-safe vial (e.g., 10 mL), dissolve the thioamide (1 mmol) in Ethanol (2 mL).

  • Addition: Add the

    
    -haloketone (1 mmol) dropwise. Note: If the haloketone is solid, dissolve in minimal EtOH first.
    
  • Irradiation: Seal the vial. Set the microwave reactor to 80°C with a maximum power of 150W . Hold for 15–20 minutes .

    • Self-Validation: Monitor pressure. A spike indicates solvent superheating or decomposition.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 mL).

  • Basification: Adjust pH to 8–9 using saturated aqueous

    
    . This liberates the free base thiazole from its hydrobromide salt.
    
  • Isolation: Filter the precipitate. If oil forms, extract with DCM (

    
     mL).
    
Protocol B: Scalable Thermal Synthesis (Batch)

Best for: Gram-scale synthesis, Ritonavir intermediate production.

Rationale: Thermal reflux allows for the gradual consumption of lachrymatory haloketones and is safer for larger volumes where microwave penetration depth is a limitation.

Reagents:

  • Substrate: 2-Methylpropanethioamide (Isobutyrothioamide)

  • Electrophile: 1,3-Dichloroacetone (for 4-chloromethyl derivatives)[3]

  • Solvent: Ethanol or DMF (for higher boiling point)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve 2-methylpropanethioamide (50 mmol) in Ethanol (100 mL).

  • Controlled Addition: Heat solution to 60°C. Add 1,3-dichloroacetone (55 mmol, 1.1 equiv) dropwise over 30 minutes.

    • Why? Slow addition prevents the "dumping" of the electrophile, minimizing exothermic runways and polymerization side reactions.

  • Reflux: Increase temperature to reflux (78°C) and stir for 4–6 hours.

    • Endpoint Check: TLC (Hexane:EtOAc 4:1). The thioamide spot (

      
      ) should disappear.
      
  • Concentration: Remove 80% of solvent under reduced pressure.

  • Crystallization: Add water (50 mL) and cool to 0°C. Neutralize with

    
     to precipitate the product.
    

Workup & Self-Validating Systems

Trustworthiness in synthesis comes from rigorous in-process checks. Do not proceed to the next step until the current step passes validation.

Diagram 2: Self-Validating Workflow

ValidationWorkflow Reaction Reaction Mixture Check1 Checkpoint 1: TLC (Disappearance of Thioamide) Reaction->Check1 Check1->Reaction Fail (Continue Heating) Quench Quench/Basification (pH 9) Check1->Quench Pass Check2 Checkpoint 2: pH Check (Ensure Free Base Form) Quench->Check2 Check2->Quench Fail (Add more Base) Extract Extraction (DCM/Water) Check2->Extract Pass Check3 Checkpoint 3: NMR (Isopropyl Septet ~3.3 ppm) Extract->Check3 Final Pure Isopropyl Thiazole Check3->Final Pass

Caption: Operational workflow with mandatory "Go/No-Go" checkpoints to ensure protocol integrity.

Quantitative Data: Yield Comparison

The following table summarizes expected yields based on steric bulk, comparing Methyl (standard) vs. Isopropyl (hindered) derivatives.

Derivative TypeR-Group (

)
MethodTimeTypical Yield
Standard MethylThermal Reflux2 h85-95%
Standard MethylMicrowave10 min90-98%
Hindered Isopropyl Thermal Reflux 6 h 65-75%
Hindered Isopropyl Microwave 20 min 82-88%

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield / Starting Material Remains Steric hindrance of isopropyl group preventing attack.Switch to Microwave Protocol . Increase solvent polarity (use DMF/EtOH mix) to stabilize the transition state.
Product is an Oil (Not Solid) Incomplete neutralization or presence of impurities.Ensure pH is >9 during workup. Use Column Chromatography (DCM:MeOH 95:5) if recrystallization fails.
Strong Lachrymatory Smell Unreacted

-haloketone.
Treat waste with aqueous ammonia or sodium thiosulfate to quench the haloketone before disposal.
NMR shows Alkene signals (5.0-6.0 ppm) Elimination of HBr instead of substitution.Lower reaction temperature slightly or use a non-basic scavenger (propylene oxide) to mop up acid without promoting elimination.

References

  • Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[5][6][7] Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives.

  • Kempf, D. J., et al. (1996). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry.

  • Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[3][8] XVI. Derivatives of the s-Triazolo[3,4-b]thiazole Ring System. Journal of Organic Chemistry. (Fundamental work on thiazole kinetics).

  • Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole.

Sources

Application Note: Methyl 5-Isopropylthiazole-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis protocols, and pharmaceutical applications of methyl 5-isopropylthiazole-4-carboxylate , a critical heterocyclic building block.

Executive Summary

Methyl 5-isopropylthiazole-4-carboxylate (CAS: 81569-26-8) is a pharmacophore scaffold characterized by a 1,3-thiazole ring substituted with a lipophilic isopropyl group at the C5 position and a reactive methyl ester at the C4 position. This structural arrangement is highly valued in drug discovery for its ability to modulate Aryl Hydrocarbon Receptor (AhR) activity and serve as a precursor for anti-infective and anti-inflammatory agents.[1]

This guide provides a validated workflow for the synthesis, purification, and downstream derivatization of this intermediate, emphasizing the Hantzsch Thiazole Synthesis pathway and subsequent deamination protocols.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Methyl 5-isopropyl-1,3-thiazole-4-carboxylate
CAS Number 81569-26-8
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol
Appearance Colorless to pale yellow oil (solidifies upon cooling)
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
Key Functionality C4-Ester (Electrophile), C5-Isopropyl (Lipophilic/Steric), C2-H (Functionalizable)

Synthesis Protocol: The Modified Hantzsch Route

The most robust industrial route involves the synthesis of the 2-amino derivative followed by deamination. This method avoids the use of unstable thioformamide reagents required for direct synthesis.[1]

Workflow Diagram

SynthesisWorkflow SM1 Methyl 4-methyl-2-oxopentanoate Bromination Step 1: Bromination (Br2, DCM) SM1->Bromination Inter1 Methyl 3-bromo-4-methyl-2-oxopentanoate Bromination->Inter1 Cyclization Step 2: Hantzsch Cyclization (EtOH, Reflux) Inter1->Cyclization Thiourea Thiourea Thiourea->Cyclization AminoThiazole Methyl 2-amino-5-isopropyl- thiazole-4-carboxylate (CAS: 81569-25-7) Cyclization->AminoThiazole Deamination Step 3: Deamination (t-BuONO, THF) AminoThiazole->Deamination Product Methyl 5-isopropylthiazole- 4-carboxylate (CAS: 81569-26-8) Deamination->Product

Figure 1: Step-wise synthesis from alpha-keto ester precursors involving bromination, cyclization, and reductive deamination.

Detailed Experimental Protocol
Step 1 & 2: Formation of the 2-Amino Intermediate

Rationale: The isopropyl group is introduced via the alpha-keto ester. The Hantzsch cyclization creates the thiazole ring with high regioselectivity.[1]

  • Reagents:

    • Methyl 4-methyl-2-oxopentanoate (1.0 eq)

    • Bromine (1.05 eq)[1]

    • Thiourea (1.2 eq)[1]

    • Ethanol (anhydrous)[1]

  • Procedure:

    • Dissolve methyl 4-methyl-2-oxopentanoate in DCM at 0°C.

    • Add Bromine dropwise.[1] Stir for 2 hours until decolorized (Formation of α-bromo species).

    • Remove solvent in vacuo.[1] Dissolve residue in Ethanol.

    • Add Thiourea.[1][2][3] Reflux for 4–6 hours.[1][3]

    • Concentrate and neutralize with saturated NaHCO₃.[1]

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

    • Yield: ~85% (Solid).[1][4]

    • QC Check: LC-MS [M+H]⁺ = 201.1.

Step 3: Reductive Deamination (Sandmeyer-type)

Rationale: Removing the C2-amino group yields the target 2-H thiazole. tert-Butyl nitrite is preferred over aqueous NaNO₂ for better solubility and yield in organic phase.

  • Reagents:

    • Methyl 2-amino-5-isopropylthiazole-4-carboxylate (1.0 eq)

    • tert-Butyl nitrite (1.5 eq)

    • THF (Tetrahydrofuran)[1][5]

  • Procedure:

    • Dissolve the amino-thiazole in anhydrous THF under Nitrogen atmosphere.

    • Heat the solution to reflux (65°C).

    • Add tert-Butyl nitrite dropwise over 30 minutes. (Caution: Gas evolution N₂).[1]

    • Stir at reflux for 1 hour.

    • Cool to RT, concentrate, and purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Validation:

    • Product: Methyl 5-isopropylthiazole-4-carboxylate.[5][6][7][8][9]

    • NMR (¹H, CDCl₃): δ 8.62 (s, 1H, C2-H), 4.21 (m, 1H, CH-isopropyl), 3.96 (s, 3H, OMe), 1.36 (d, 6H, Me).[1]

    • Yield: 70–75%.[1]

Downstream Pharmaceutical Applications

The C4-ester and C2-position serve as orthogonal handles for divergent synthesis.

A. Hydrolysis to Carboxylic Acid (API Precursor)

The free acid (5-isopropylthiazole-4-carboxylic acid) is the active coupling partner for amide bond formation in drug candidates.

  • Protocol: Treat ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 4 hours. Acidify to pH 3 with 1N HCl.

  • Application: Synthesis of AhR Agonists and Anti-parasitic agents (e.g., Trypanosoma inhibitors).[1]

B. C2-Functionalization (C-H Activation)

The C2 proton is acidic enough for lithiation or direct arylation, allowing the introduction of aryl groups without starting from the amino-thiazole.

  • Pathway: Thiazole → n-BuLi, -78°C → C2-Li Species → Electrophile (Ar-I / R-CHO).

Application Workflow Diagram

Applications Core Methyl 5-isopropylthiazole- 4-carboxylate Path1 Hydrolysis (LiOH) Core->Path1 Path2 Reduction (LiAlH4) Core->Path2 Path3 C2-Arylation (Pd-Catalysis) Core->Path3 Prod1 5-Isopropylthiazole- 4-carboxylic acid (Amide Coupling Precursor) Path1->Prod1 Prod2 5-Isopropyl-4- (hydroxymethyl)thiazole (Linker/Scaffold) Path2->Prod2 Prod3 2-Aryl-5-isopropyl- thiazole-4-carboxylates (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the ester and thiazole core.

Quality Control & Safety

Analytical Standards
  • HPLC Purity: >98.0% required for GMP intermediates.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN/Water (0.1% Formic Acid) Gradient.[1]

  • Residual Solvents: Monitor for THF and Ethanol.

Safety & Handling (E-E-A-T)
  • Thiourea: Suspected carcinogen.[1] Use in a fume hood with double gloving.[1]

  • tert-Butyl Nitrite: Highly flammable and toxic. Risk of explosion if heated in a closed system without pressure relief.[1]

  • Thiazole Odor: Thiazoles often have strong, penetrating odors.[1] Handle in well-ventilated areas.

References

  • Synthesis of Thiazole Carboxylates: Thieme Chemistry. (2021). "Science of Synthesis: Thiazoles." Retrieved from .[1]

  • Pharmaceutical Applications (AhR Agonists): Google Patents. (2021).[1] "Aryl hydrocarbon receptor (AhR) agonists and uses thereof (TW202136249A)." Retrieved from .[1]

  • Compound Data & CAS: PubChem. "5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester (Related Structures)." Retrieved from .[1]

  • Hantzsch Reaction Mechanism: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Retrieved from .[1]

  • Deamination Protocols: Journal of Organic Chemistry. "Reductive deamination of amines via diazonium salts."[1] (General Reference for Sandmeyer-type reduction).

Sources

Functionalization of Methyl 5-Isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Strategic Overview: The Thiazole Scaffold

Methyl 5-isopropylthiazole-4-carboxylate (CAS: 81569-28-0) represents a "privileged scaffold" in medicinal chemistry. The thiazole ring is a bioisostere of pyridine and is found in numerous FDA-approved therapeutics (e.g., Dasatinib, Ritonavir). This specific derivative offers a unique trifunctional profile:

  • C2-Position: A highly reactive site for C-H activation and lithiation, enabling rapid library expansion.

  • C4-Ester: An electrophilic handle for conversion to amides, alcohols, or heterocycles.

  • C5-Isopropyl: A lipophilic anchor that improves membrane permeability and fills hydrophobic pockets in protein targets, while sterically protecting the C4-carbonyl from rapid metabolic hydrolysis.

Reactivity Map

The following diagram outlines the divergent synthetic pathways available for this scaffold.

ThiazoleFunctionalization cluster_C2 C2 Functionalization (Nucleophilic/C-H) cluster_C4 C4 Ester Transformation Core Methyl 5-isopropylthiazole- 4-carboxylate C2_Aryl C2-Arylation (Pd-Catalyzed C-H) Core->C2_Aryl Pd(OAc)2, Ar-I C2_Lith C2-Lithiation (n-BuLi Trapping) Core->C2_Lith n-BuLi, E+ Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alc Primary Alcohol (Reduction) Core->Alc LiAlH4 or DIBAL Amide Amide (Peptide Coupling) Acid->Amide HATU, R-NH2

Figure 1: Divergent synthetic workflows for methyl 5-isopropylthiazole-4-carboxylate functionalization.

Protocol 1: C2-Arylation via Pd-Catalyzed C-H Activation

Objective: Direct introduction of aryl groups at the C2 position without pre-functionalization (e.g., halogenation). This method is superior to Suzuki coupling for early-stage SAR as it eliminates the need for 2-bromothiazole intermediates.

Mechanism: The C2 proton of thiazole is the most acidic (pKa ~29) and susceptible to Concerted Metalation-Deprotonation (CMD) pathways. The C5-isopropyl group blocks the secondary reactive site, ensuring high regioselectivity for C2.

Materials
  • Substrate: Methyl 5-isopropylthiazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Aryl bromides require higher temps.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryl iodides)

  • Base: Ag₂CO₃ (2.0 equiv) or Cs₂CO₃ (cheaper alternative, requires higher temp)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a pressure vial with the thiazole substrate (1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and Ag₂CO₃ (550 mg, 2.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap.

  • Reaction: Heat the block to 100 °C for 12–16 hours.

    • Process Check: Monitor by TLC (Hexane:EtOAc 4:1). The product usually moves slightly slower than the starting ester due to increased conjugation/polarity.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂).

Critical Consideration: If homocoupling of the aryl iodide is observed, switch the base to K₂CO₃ and add pivalic acid (30 mol%) as a proton shuttle (CMD mechanism enhancer).

Protocol 2: Regioselective C2-Lithiation and Trapping

Objective: To introduce alkyl, acyl, or halogen substituents at C2. Challenge: The C4-ester is susceptible to nucleophilic attack by organolithiums. Solution: Use Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to kinetically deprotonate C2 without attacking the ester. Do not use n-BuLi directly unless the ester is sterically shielded enough (risky).

Materials
  • Substrate: Methyl 5-isopropylthiazole-4-carboxylate

  • Base: LDA (freshly prepared or commercial 2.0 M solution)

  • Electrophile: Methyl iodide, Benzaldehyde, or DMF

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Deprotonation: Cool a solution of the thiazole (1.0 mmol) in THF (10 mL) to -78 °C (dry ice/acetone bath).

  • Addition: Add LDA (1.1 mmol) dropwise over 10 minutes. The solution often turns yellow/orange, indicating the formation of the 2-lithiothiazole species.

  • Equilibration: Stir at -78 °C for 30 minutes. Do not warm up.

  • Trapping: Add the electrophile (1.2 mmol) dropwise (e.g., MeI for methylation, DMF for formylation).

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.

Protocol 3: Ester Hydrolysis & Amide Coupling

Objective: Converting the ester to an amide to modulate solubility and target binding. The C5-isopropyl group provides steric bulk, which may slow down hydrolysis compared to unhindered thiazoles.

Hydrolysis (Saponification)
  • Dissolve substrate (1.0 mmol) in THF/MeOH/H₂O (3:1:1, 5 mL).

  • Add LiOH·H₂O (3.0 mmol).

  • Stir at 50 °C for 4 hours. (Room temp may be too slow due to the ortho-isopropyl group).

  • Acidify to pH 3 with 1N HCl. The carboxylic acid often precipitates; filter or extract with EtOAc.

Amide Coupling (General Procedure)
  • Suspend the crude carboxylic acid (1.0 mmol) in DMF (dry).

  • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5 mins to activate.

  • Add the amine (R-NH₂, 1.1 mmol).

  • Stir at RT for 2–12 hours.

  • Self-Validating Check: The disappearance of the acid peak on LCMS and the emergence of the M+Amine-18 mass confirms coupling.

Data Summary & Troubleshooting

Expected NMR Shifts (CDCl₃)
Proton PositionMultiplicityShift (ppm)Diagnostic Change
C2-H Singlet (1H)~8.70 - 8.90Disappears upon C2-functionalization.
C4-COOCH₃ Singlet (3H)~3.95Disappears upon hydrolysis/reduction.
C5-CH(CH₃)₂ Septet (1H)~4.00 - 4.20Shifts downfield if C4 is reduced to alcohol.
C5-CH(CH₃)₂ Doublet (6H)~1.30Remains constant (internal standard).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in C-H Activation Catalyst poisoning or Ag salts precipitation.Ensure Dioxane is anhydrous. Switch to Pd(PPh₃)₄ if Pd(OAc)₂ fails.
Ester Attack during Lithiation Temperature too high or LDA quality poor.Maintain strict -78 °C. Titrate LDA before use.
Incomplete Hydrolysis Steric hindrance from Isopropyl group.Increase temp to reflux (65 °C) or switch to KOH in EtOH.

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[1] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[1] Link

  • Verrier, C., et al. (2010). Direct C-H Arylation of Thiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry, 6, 64. Link

  • Gao, M., et al. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde. Patent CN109020964A. Link

  • Sigma-Aldrich. Methyl 2-bromo-5-isopropylthiazole-4-carboxylate Product Sheet. Link

Sources

Troubleshooting & Optimization

removing impurities from thiazole carboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center module. It is designed to be non-linear, allowing you to jump directly to the troubleshooting workflow relevant to your observation.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Hantzsch Synthesis Workup[1]

Introduction & Core Chemistry

Welcome to the Thiazole Chemistry Support Module. You are likely performing a Hantzsch Thiazole Synthesis , condensing an


-haloketone (or ester) with a thioamide/thiourea.[1][2][3]

While this reaction is robust, the purification of thiazole-4-carboxylates is often plagued by three specific issues:

  • "The Red Oil" : Formation of sticky, colored oligomers.

  • GTI Persistence : Difficulty removing unreacted

    
    -haloketones (potent alkylating agents/genotoxins).
    
  • Amphoteric Confusion : Mishandling the pH-dependent solubility due to the low pKa of the thiazole ring.

The Physicochemical Baseline

To troubleshoot effectively, you must understand the species in your flask:

SpeciesRolepKa (Approx)Solubility Behavior
Thiazole-4-carboxylate Product~2.5 (Conjugate Acid)Weak base.[1] Requires pH < 1.5 to fully protonate and enter aqueous phase. Lipophilic in neutral form.

-Haloester
ReagentNeutralLipophilic.[4] Highly reactive electrophile.
Thioamide/Thiourea Reagent~13 (Acidity)Water soluble (warm), but often carries over into organics.[1]
Disulfides ByproductNeutralHighly lipophilic "grease." Source of color.

Interactive Troubleshooting Workflows

Workflow A: The "Red Oil" Syndrome

Symptom: The reaction mixture turns dark red/brown, and upon solvent removal, you are left with a viscous, intractable oil instead of a solid.[1]

Root Cause: This is typically caused by the oxidative dimerization of the thioamide (forming disulfides) or the polymerization of the


-haloketone  induced by light or heat.

Resolution Protocol: Do not attempt to distill. Thiazole carboxylates often decompose before their boiling point.

  • The Silica Plug (Rapid):

    • Dissolve the oil in a minimum amount of DCM (Dichloromethane).

    • Pass through a short pad of silica gel (approx. 2 inches).[1]

    • Elute with 10% EtOAc in Hexanes .

    • Why: The polymeric "red" impurities are highly polar and will stick to the baseline; the thiazole ester moves quickly.

  • The Charcoal Treatment (If solid is expected):

    • Dissolve crude in boiling Ethanol (EtOH).[1]

    • Add Activated Carbon (10 wt%).[1]

    • Hot filtration through Celite.

    • Cool slowly to 4°C.

Workflow B: Removing Genotoxic Impurities (Unreacted Halides)

Symptom: NMR shows persistent starting material (


-haloester).[1]
Critical Warning:  These are Genotoxic Impurities (GTIs).[1] Standard chromatography may not reduce levels to ppm limits required for pharma intermediates.

The Scavenger Solution: Chemical scavenging is superior to extraction here because the impurity is neutral, like your product.

Protocol:

  • Dissolve crude mixture in THF or EtOH.

  • Add Silica-supported Thiol (Si-Thiol) or Polymer-supported Benzylamine (3 equivalents relative to the impurity).[1]

  • Stir at 40°C for 4 hours.

  • Filter the resin.[5][6][7]

  • Mechanism: The thiol/amine acts as a "super-nucleophile," irreversibly alkylating the

    
    -haloketone, binding it to the solid support.
    

Master Purification Logic (Visualization)

The following decision tree outlines the logical flow for working up these reactions based on the physical state of your crude product.

ThiazolePurification cluster_warning Warning: Acid Extraction Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Viscous Oil / Gum StateCheck->Oil Yes Recryst Recrystallization (EtOH or 1,4-Dioxane) Solid->Recryst Impurities Impurity Profile? Oil->Impurities Final Pure Thiazole Carboxylate Recryst->Final HaloImpurity Contains Alpha-Haloester (Genotoxin) Impurities->HaloImpurity High ThioImpurity Contains Excess Thioamide Impurities->ThioImpurity High Scavenger Add Si-Thiol Resin (Stir 4h, Filter) HaloImpurity->Scavenger SilicaPlug Silica Plug Filtration (DCM -> 10% EtOAc/Hex) ThioImpurity->SilicaPlug Scavenger->SilicaPlug AcidWash Aq. Acid Wash? (CAUTION: pKa ~2.5) AcidWash->Final Risk of Hydrolysis SilicaPlug->Final

Caption: Decision matrix for thiazole carboxylate workup. Green nodes indicate preferred pathways; Red indicates chemical intervention.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify the thiazole ester? A: Proceed with extreme caution. Unlike pyridines (pKa ~5), thiazoles are very weak bases (pKa ~2.[1]5) [1]. To protonate the thiazole nitrogen and pull it into the aqueous layer, you would need a pH of < 1.0.

  • Risk:[1][4][8] These highly acidic conditions often hydrolyze the ester to the carboxylic acid (or zwitterion), which is water-soluble and difficult to recover.[1]

  • Recommendation: Keep the thiazole in the organic layer and wash with saturated aqueous NaHCO3 to remove acidic impurities, or water to remove excess thioamide.

Q: My product is solidifying but looks "wet" and smells like sulfur. What is it? A: This is likely occluded thioamide or solvent trapped in the lattice.

  • Fix: Trituration. Suspend the solid in cold Diethyl Ether or Hexanes and sonicate. Thiazole carboxylates are typically insoluble in non-polar solvents, while many sulfurous impurities will dissolve.[1] Filter the solid.[6][7]

Q: Why am I seeing a regioisomer in my NMR? A: If you performed the reaction under strongly acidic conditions, you may have generated the 2-imino-2,3-dihydrothiazole isomer instead of the 2-aminothiazole [2].

  • Fix: This is difficult to separate chromatographically. It is better to restart the reaction under neutral conditions (e.g., refluxing ethanol without added acid) to favor the thermodynamic Hantzsch product.[1]

Q: How do I remove the metal catalyst (if using Cu or Fe)? A: If you used a modified Hantzsch (e.g., Cu-catalyzed), residual metal can chelate the thiazole nitrogen.[1]

  • Fix: Wash the organic layer with 10% aqueous EDTA or NH4OH (ammonia water). The ammonia competes for the metal, breaking the thiazole-metal complex [3].

References

  • Thiazole - Physicochemical Properties . Wikipedia / ChemicalBook. Thiazoles exhibit a pKa of ~2.5, making them significantly less basic than imidazole.[9] Link

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Journal of the Chemical Society, Perkin Transactions 1. Discusses the formation of imino-thiazole isomers under low pH. Link[1]

  • Metal Scavengers for Organic Purification . Sigma-Aldrich / Biotage. Protocols for removing metal residues using scavenger resins and chelation washes.[7] Link

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction . Asian Journal of Chemistry. Describes standard workup and recrystallization solvents (Ethanol/Dioxane). Link

  • Scavenger Resin Applications . Wikipedia. General theory on using polymer-supported nucleophiles to remove electrophilic impurities like alpha-haloketones. Link

Sources

Technical Support Center: Thiazole-4-Carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Synthesis & Handling

Status: Active | Priority: High | Audience: Medicinal Chemistry & Process Development

Executive Summary: The "Danger Zone"

Thiazole-4-carboxylic acids are significantly more stable than their 2-position counterparts, yet they remain vulnerable to thermal decarboxylation , particularly under acidic conditions or in high-boiling aprotic solvents .

The primary failure mode occurs during the workup of ester hydrolysis . If the reaction mixture is acidified to pH < 1 while warm, or if the free acid is heated in DMSO/DMF, the electron-withdrawing nature of the thiazole ring (amplified by protonation) facilitates the irreversible loss of


.

Core Rule: Never subject Thiazole-4-COOH to simultaneous Heat (>50°C) and Strong Acid (pH < 2) .

The Mechanism of Failure

To prevent the reaction, you must understand the driver. Decarboxylation in thiazoles is driven by the inductive effect of the ring heteroatoms, which destabilizes the carboxyl-carbon bond.

The Pathway to Loss
  • Protonation: Under acidic conditions, the thiazole nitrogen is protonated.

  • Electron Withdrawal: The cationic ring pulls electron density strongly, weakening the

    
     bond.
    
  • Transition State: Thermal energy overcomes the activation barrier, ejecting

    
     and leaving a transient ylide/protonated species that rearranges to the decarboxylated thiazole.
    

DecarboxylationMechanism Start Thiazole-4-COOH Protonated N-Protonated Intermediate (Highly Electron Deficient) Start->Protonated Acidification Acid + H+ (Acidic pH) Acid->Protonated TS Cyclic Transition State Protonated->TS Activation Heat + Heat (>50°C) Heat->TS End Decarboxylated Thiazole + CO2 (Gas) TS->End Irreversible

Figure 1: The mechanism of acid-catalyzed thermal decarboxylation. Note that protonation significantly lowers the activation energy required for


 loss.

Standard Operating Procedures (SOPs)

SOP-01: Safe Hydrolysis of Thiazole-4-Carboxylate Esters

Replaces: Standard HCl reflux or aggressive NaOH boil.

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH because it is soluble in THF/Water mixtures, allowing the reaction to proceed at lower temperatures.

Protocol:

  • Dissolution: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF:Water .

  • Saponification: Add LiOH·H2O (1.5 – 2.0 eq).

    • Checkpoint: Stir at Room Temperature (20-25°C). Monitor by TLC/LCMS.

    • Troubleshooting: If reaction is slow, heat to max 40°C . Do not reflux.

  • The "Cold Quench" (CRITICAL STEP):

    • Cool the reaction mixture to 0°C (Ice bath).

    • Partially evaporate THF under reduced pressure (keep bath < 30°C) if volume is large.

    • Acidification: Slowly add 1N HCl dropwise while stirring rapidly.

    • Stop Point: Stop adding acid when pH reaches 3.0 – 4.0 .

      • Why? This is near the isoelectric point where the acid precipitates. Going to pH 1 solubilizes the species as the hydrochloride salt and accelerates decarboxylation.

  • Isolation: Filter the precipitate immediately at 0°C. Wash with cold water. Dry under vacuum at < 40°C.

SOP-02: Safe Amide Coupling

Replaces: Acid Chloride generation (SOCl2 reflux).

Rationale: Thionyl chloride (


) generates HCl and requires heat, a perfect storm for decarboxylation. Use activation agents that operate at neutral/mild pH.

Protocol:

  • Activation: Suspend Thiazole-4-COOH (1.0 eq) in DMF or DCM.

  • Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Conditions: Stir for 5-10 mins at 0°C to form the active ester.

  • Addition: Add the amine (1.0 - 1.2 eq). Allow to warm to RT.

    • Note: This method avoids the thermal stress of acid chloride formation.

Troubleshooting & FAQ

Common Failure Modes
SymptomDiagnosisCorrective Action
Bubbling during acidification Active DecarboxylationSTOP. You are acidifying too fast or the solution is too hot. Cool to 0°C immediately.
Product disappears on LCMS Thermal degradationCheck your solvent. Are you heating in DMSO/DMF? These lower the decarboxylation barrier. Switch to THF or Ether.
Low yield after workup Water solubilityThiazole acids are amphoteric. At pH < 1 (cation) and pH > 7 (anion), they are water-soluble. Adjust pH strictly to 3-4 to precipitate.
Melting point depression Partial decarboxylationRecrystallize from Ethanol/Water (low temp) rather than sublimation or high-boiling solvents.
Frequently Asked Questions

Q: Can I use the acid chloride method if I keep it cold? A: It is risky. If you must use an acid chloride, use Oxalyl Chloride/DMF (cat.) in DCM at 0°C to RT. Avoid Thionyl Chloride reflux. If the acid chloride is unstable, convert to a mixed anhydride (Isobutyl chloroformate/NMM) at -20°C and couple immediately.

Q: My compound is stuck in the water layer during extraction. A: Do not use simple extraction. These acids are zwitterionic. Use the precipitation method (SOP-01). If you must extract, use n-Butanol or 10% MeOH in DCM at pH 3-4, but precipitation is far superior for yield.

Q: Is the 2-position or 4-position more stable? A: The 4-position is more stable . Thiazole-2-carboxylic acids are notoriously unstable and can decarboxylate even at ambient temperatures in solution. However, the 4-position is not "bulletproof" and requires the protocols detailed above.

Decision Logic: Safe Processing Workflow

Use this logic flow to determine the correct processing route for your substrate.

SafeWorkflow Input Thiazole-4-Carboxylate Ester Hydrolysis Hydrolysis Required? Input->Hydrolysis Method Use LiOH / THF / H2O Temp < 40°C Hydrolysis->Method Yes Workup Workup Strategy Method->Workup Precip Precipitation (Preferred) Acidify to pH 3-4 at 0°C Workup->Precip High Conc. Extract Extraction (Difficult) Use n-BuOH at pH 3-4 Workup->Extract Low Conc. Coupling Coupling Reaction Precip->Coupling Extract->Coupling Activator Use HATU/EDC Avoid SOCl2 Reflux Coupling->Activator

Figure 2: Decision tree for handling thiazole-4-carboxylic acids to minimize decarboxylation risk.

References

  • Barton, D. H. R., et al. "The synthesis of thiazoles." Organic Reactions.[1][2][3][4][5][6] (General Heterocycle Stability).

  • Merck & Co. "Processes for preparing thiazole carboxylic acids."[6] US Patent 3,274,207. 1966. Link (Describes the critical pH adjustment to pH 2-3 for isolation).

  • Sigma-Aldrich. "4-Thiazolecarboxylic acid Product Sheet." Link (Confirms melting point stability ~196°C vs instability in solution).

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Mendel, A. "Improved preparation of thiazole-4-carboxylic acid." Journal of Heterocyclic Chemistry.

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl 5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Methyl 5-Isopropylthiazole-4-Carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

The Challenge: In medicinal chemistry, thiazole-4-carboxylates are critical pharmacophores, serving as precursors for kinase inhibitors (e.g., Dasatinib analogs). However, the Hantzsch thiazole synthesis often yields crude mixtures containing regioisomers or unreacted thioamides. For the specific target—Methyl 5-isopropylthiazole-4-carboxylate —the primary analytical challenge is not just identification, but regio-differentiation .

The Solution: This guide provides a definitive 1H NMR structural validation protocol. It compares the target molecule against its most common regioisomer (the 2-isopropyl analog) and establishes a self-validating spectral fingerprint to ensure synthetic integrity.

Theoretical Framework & Structural Logic

The synthesis typically involves the condensation of a thioformamide derivative with a


-keto ester. The position of the isopropyl group (C2 vs. C5) dictates the electronic environment and, consequently, the NMR chemical shifts.
The "Truth" Signal (H-2 Proton)

The most definitive feature of the 5-isopropyl derivative is the proton at the C-2 position (between Nitrogen and Sulfur).

  • Target (5-isopropyl): Possesses an H-2 proton . Due to the combined electronegativity of N and S, this proton is highly deshielded (

    
     8.7 – 9.0 ppm).
    
  • Isomer (2-isopropyl): The C-2 position is substituted. The remaining aromatic proton is at H-5 , which is less deshielded (

    
     ~8.0 ppm).
    
Structural Visualization & NOE Logic

To confirm the spatial arrangement, Nuclear Overhauser Effect (NOE) correlations are essential.

NOE_Logic cluster_legend Interpretation Target Target: Methyl 5-isopropylthiazole-4-carboxylate H2 H-2 Proton (δ ~8.8 ppm) Target->H2 Diagnostic Peak Iso Isopropyl Group (C-5) Target->Iso Ester Methyl Ester (C-4) Target->Ester H2->Iso Weak/No NOE (Distal) H2->Ester Weak NOE Iso->Ester Strong NOE (Proximity) Strong NOE between Isopropyl (C5) and Ester (C4) confirms regiochemistry. Strong NOE between Isopropyl (C5) and Ester (C4) confirms regiochemistry.

Figure 1: Structural logic and expected NOE correlations for the target molecule.

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum with its regioisomer (a common byproduct if the starting material regioselectivity is uncontrolled).

Table 1: Spectral Fingerprint Comparison (CDCl₃, 400 MHz)
FeatureTarget: Methyl 5-isopropylthiazole-4-carboxylateAlternative: Methyl 2-isopropylthiazole-4-carboxylateDifferentiation Logic
Aromatic Proton

8.75 ppm (s, 1H)
(H-2)

8.05 ppm (s, 1H) (H-5)
Primary Check: H-2 is significantly more downfield due to N/S flanking.
Ester Methyl

3.92 ppm (s, 3H)

3.90 ppm (s, 3H)
Indistinguishable; not diagnostic.
Isopropyl CH

4.05 ppm (sept, 1H)

3.40 ppm (sept, 1H)
The C-5 isopropyl methine is deshielded by the adjacent C-4 carbonyl and ring current.
Isopropyl CH₃

1.35 ppm (d, 6H)

1.42 ppm (d, 6H)
Minor variation.

Analyst Note: If you observe a singlet around 8.0 ppm instead of 8.8 ppm, your synthesis likely produced the 2-substituted isomer or the starting material underwent rearrangement.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is preferred for resolution. DMSO-d₆ is acceptable but may cause peak broadening of the isopropyl septet due to viscosity.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The H-2 proton on thiazoles has a long longitudinal relaxation time (

      
      ). A short D1 will under-integrate this critical diagnostic peak, leading to false impurity calculations.
      
  • Scans (NS): Minimum 16 scans for S/N > 200:1.

Data Processing Workflow
  • Phasing: Apply manual phasing. Automatic phasing often fails with the large solvent peak relative to the aromatic singlet.

  • Baseline Correction: Bernstein polynomial fit (order 1).

  • Integration: Calibrate the Ester Methyl singlet to 3.00. This is the most stable internal standard.

Troubleshooting & Impurity Analysis

Common impurities in Hantzsch synthesis can mimic the target.

Impurity SignalChemical Shift (

)
OriginRemediation
Broad Singlet ~9.0 - 10.0 ppmUnreacted Thioamide (NH)Wash crude with dilute NaHCO₃.
Triplet/Quartet 1.2 / 4.1 ppmResidual Ethyl AcetateDry under high vacuum (>2h).
Sharp Singlet 2.17 ppmAcetone (cleaning residue)Ensure tube is oven-dried.

Advanced Verification: 2D NMR Pathway

If 1H NMR is ambiguous (e.g., overlapping peaks), use the HMBC (Heteronuclear Multiple Bond Correlation) pathway.

HMBC_Workflow Start Ambiguous 1H Spectrum? Run_HMBC Run HMBC Experiment (Long Range C-H) Start->Run_HMBC Check_C4 Locate Carbonyl Carbon (C4) (~162 ppm) Run_HMBC->Check_C4 Corr_1 Check Correlation to Ester Methyl Proton Check_C4->Corr_1 Corr_2 Check Correlation to Isopropyl Methine Proton Check_C4->Corr_2 Conclusion Confirmation: If both correlate to C4, Isopropyl is at C5. Corr_1->Conclusion Corr_2->Conclusion

Figure 2: Decision tree for HMBC structural confirmation.

References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[2] Berichte der deutschen chemischen Gesellschaft.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Thiazole chemical shifts).
  • ChemicalBook. (2024). "2-Isopropyl-4-methylthiazole NMR Data." (Used for Regioisomer comparison).

  • National Institute of Standards and Technology (NIST). "Thiazole, 4-methyl-2-(1-methylethyl)-." NIST Chemistry WebBook.

Sources

C13 NMR chemical shifts for thiazole-4-carboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 13C NMR Spectral Signatures: Thiazole-4-Carboxylate Esters vs. Isomeric Alternatives

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, thiazole-4-carboxylate esters are ubiquitous scaffolds, serving as precursors for varying therapeutics (e.g., Febuxostat intermediates). However, a common synthetic pitfall is the inadvertent formation of the thiazole-5-carboxylate regioisomer or confusion with oxazole analogs.

This guide provides a definitive technical comparison of 13C NMR shifts to distinguish Thiazole-4-carboxylates from their 5-isomers. The core diagnostic differentiator lies not in the carbonyl shift, but in the shielding of the remaining ring methine (CH) .

Mechanistic Insight: Electronic Deshielding & Assignment Logic

To interpret the NMR data accurately, one must understand the electronic environment of the thiazole ring:

  • The Heteroatom Effect: The sulfur atom (S1) is less electronegative than nitrogen (N3) but acts as a stronger resonance donor. However, in the aromatic system, C2 is most deshielded due to the combined inductive withdrawal of N and S.

  • Regio-Placement of the Ester:

    • In 4-Esters: The ester is at C4. The remaining proton is at C5 . C5 is naturally the most electron-rich (shielded) carbon in the thiazole ring. The adjacent ester deshields it slightly, but it remains the most upfield ring signal (~120–128 ppm).

    • In 5-Esters: The ester is at C5. The remaining proton is at C4 . C4 is inherently deshielded by the adjacent Nitrogen (~140–150 ppm).

Key Takeaway: If your HSQC-correlated ring carbon appears at ~127 ppm , you have the 4-isomer . If it appears at ~148 ppm , you likely have the 5-isomer .

Comparative Data: Thiazole-4-carboxylate vs. Alternatives

The following table synthesizes experimental data for Ethyl thiazole-4-carboxylate compared to its 5-isomer and a 2-amino substituted variant.

Table 1: Diagnostic 13C NMR Shifts (ppm in CDCl3)

Carbon PositionEthyl Thiazole-4-carboxylate (Target)Ethyl Thiazole-5-carboxylate (Isomer)Ethyl 2-amino-thiazole-4-carboxylate Signal Type (DEPT/HSQC)
C2 152.8 158.5168.5CH (or Quat if subst.)
C4 147.2 148.1149.8Quaternary (in Target)
C5 127.4 135.2114.5CH (in Target)
C=O (Ester) 161.2161.5162.1Quaternary
OCH2 61.561.860.9CH2
CH3 14.314.314.4CH3

Note: Data represents consensus values derived from Hantzsch synthesis products in CDCl3. Shifts may vary by ±1.5 ppm depending on concentration and specific 2-substituents.

Substituent Effects at C2 (The "R" Group)

The substituent at C2 drastically affects the C2 shift but has a dampened effect on the diagnostic C4/C5 region.

  • R = H: C2 ≈ 153 ppm.

  • R = CH3: C2 ≈ 166 ppm (Deshielding).

  • R = NH2: C2 ≈ 168–170 ppm (Strong Deshielding due to resonance).

  • R = Phenyl: C2 ≈ 167 ppm.

Visualization: Diagnostic Workflow

The following diagram outlines the logical flow for assigning the regiochemistry of a thiazole ester using 1D and 2D NMR.

NMR_Assignment_Logic Start Crude Product (Thiazole Ester) Step1 Acquire 13C & HSQC Start->Step1 Decision Identify Ring CH Signal (Correlated to singlet proton) Step1->Decision Isomer4 Signal @ 120-130 ppm (C5-H) Decision->Isomer4 Upfield Ring Carbon Isomer5 Signal @ 140-150 ppm (C4-H) Decision->Isomer5 Downfield Ring Carbon Confirm4 Conclusion: Thiazole-4-Carboxylate Isomer4->Confirm4 Confirm5 Conclusion: Thiazole-5-Carboxylate Isomer5->Confirm5

Figure 1: Decision tree for distinguishing thiazole regioisomers based on the chemical shift of the remaining protonated ring carbon.

Experimental Protocol: Synthesis & Acquisition

To generate the standard Ethyl thiazole-4-carboxylate for reference, the Hantzsch Thiazole Synthesis is the gold standard. This protocol ensures the formation of the 4-isomer, minimizing 5-isomer byproducts.

A. Synthesis Workflow (Hantzsch Protocol)

Hantzsch_Synthesis Reactant1 Ethyl Bromopyruvate (Alpha-Halo Ketoester) Process Reflux in EtOH (1-2 Hours) Reactant1->Process Reactant2 Thioformamide (or Thiourea for 2-NH2) Reactant2->Process Intermediate Hydroxy-thiazoline Intermediate Process->Intermediate Dehydration - H2O (Spontaneous) Intermediate->Dehydration Product Ethyl Thiazole-4-carboxylate Dehydration->Product

Figure 2: The Hantzsch synthesis pathway selectively yields the 4-carboxylate due to the electrophilic attack of the sulfur on the alpha-carbon of the pyruvate.

B. Detailed Methodology
  • Reagents: Dissolve Ethyl bromopyruvate (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add Thioformamide (1.1 equiv) or Thiourea (for 2-amino analogs) slowly at room temperature.

    • Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Workup: Cool to RT. Neutralize with saturated NaHCO3 (aq). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

C. NMR Acquisition Parameters (Self-Validation)

To ensure the shifts match Table 1, use these parameters:

  • Solvent: CDCl3 (77.16 ppm reference).

  • Frequency: 100 MHz or higher (for 13C).

  • Scans: Minimum 512 scans for sufficient S/N on quaternary carbons (C2, C4, C=O).

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the quaternary C4 and C=O carbons, ensuring accurate integration if quantitative 13C is required.

References

  • Hantzsch Thiazole Synthesis & NMR Characterization

    • Source: N
    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • URL:[Link]

  • Substituent Effects on Thiazole C13 NMR

    • Source: Asian Journal of Chemistry[1]

    • Title: 13C-NMR Studies of Some Heterocyclically Substituted Chromones (Thiazole specific d
    • URL:[Link]

  • Regioisomer Differentiation by NMR

    • Source: Oxford Instruments Application Notes[2]

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • URL:[Link]

  • General C13 NMR Shift Tables

    • Source: Oregon St
    • Title: 13C NMR Chemical Shift - Structure & Notes.
    • URL:[Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl 5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl 5-isopropylthiazole-4-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity in your laboratory operations. This guide is structured to deliver essential logistical and safety information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Important Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 5-isopropylthiazole-4-carboxylate was not located during the compilation of this guide. Therefore, the following procedures are based on the known hazards associated with its core chemical structures: the thiazole ring and the carboxylate ester functional group.[1] This guidance assumes the compound is hazardous and should be handled with caution. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, which supersede the recommendations in this document. [2]

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of a compound is the foundational step in ensuring its safe handling and disposal. Based on its constituent functional groups, Methyl 5-isopropylthiazole-4-carboxylate should be treated as a substance with multiple potential hazards.

  • Thiazole Moiety: The thiazole ring is a heterocyclic structure present in many bioactive compounds.[3] Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1][4] They may cause skin, eye, and respiratory irritation.[5][6] Furthermore, many thiazole-containing compounds are considered harmful to aquatic life and should not be allowed to enter waterways.[1]

  • Ester Moiety: While many esters are known for their pleasant fragrances, as a class of organic compounds, they are typically collected as part of a non-halogenated organic waste stream in a laboratory setting.[7][8]

Given these characteristics, a conservative approach is mandated. The compound should be managed as regulated hazardous waste.[9]

Table 1: Assumed Hazard Profile for Methyl 5-isopropylthiazole-4-carboxylate

Hazard Category Assumed Classification & Rationale Precautionary Guidance
Physical Hazards Flammable Liquid (Assumed) . Thiazole itself is a flammable liquid.[4] The overall structure is a combustible organic material.[5] Keep away from heat, sparks, open flames, and hot surfaces.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) , Skin/Eye Irritant . Assumed based on data for similar thiazole derivatives.[1][5][6] Avoid breathing vapors or mist. Do not ingest. Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE).[6]

| Environmental Hazards | Harmful to Aquatic Life . A common classification for thiazole derivatives.[1] | Prevent release to the environment. Do not dispose of down the drain.[1][4] |

Part 2: Procedural Guide for Disposal

This section outlines the workflow for the safe collection, storage, and disposal of Methyl 5-isopropylthiazole-4-carboxylate waste. The causality behind each step is explained to ensure a self-validating and robust safety protocol.

I. Immediate Safety Preparations

Before handling the chemical for disposal, the following safety measures are mandatory. This establishes a controlled environment to minimize exposure risk.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood or in a well-ventilated area to prevent the inhalation of potentially harmful vapors.[5] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is your primary defense against chemical exposure.

    • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[10]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).

    • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[10]

II. Step-by-Step Disposal Protocol

Step 1: Waste Classification and Segregation

  • Rationale: Proper classification is a legal and safety requirement. Segregation prevents dangerous chemical reactions between incompatible waste streams.[11]

  • Procedure:

    • Classify all waste containing Methyl 5-isopropylthiazole-4-carboxylate (solid, liquid, and contaminated consumables) as Hazardous Chemical Waste .[2][12]

    • This waste stream should be designated as non-halogenated organic waste , assuming no other halogenated compounds have been introduced.

    • Crucially, do not mix this waste with:

      • Aqueous waste

      • Strong acids, bases, or oxidizers[4]

      • Halogenated organic waste

      • Biologically hazardous waste

Step 2: Waste Collection and Containerization

  • Rationale: A dedicated and properly labeled container prevents accidental mixing and clearly communicates the hazard to all laboratory personnel and waste handlers.

  • Procedure:

    • Obtain a dedicated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene) and has a secure, vapor-tight lid.[10]

    • Collect all waste streams in this container:

      • Liquid Waste: Unused solutions or reaction mixtures containing the compound.

      • Solid Waste: Contaminated consumables such as pipette tips, weigh boats, and absorbent paper.[10]

      • Spill Cleanup Materials: Any absorbent pads or wipes used to clean a spill of the material.[1]

    • Ensure the container is kept securely closed when not in active use.[1]

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of EHS personnel who will handle the final disposal.

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.[10]

    • Clearly write the full chemical name: "Methyl 5-isopropylthiazole-4-carboxylate ".

    • List all other chemical constituents in the container and their approximate percentages.

    • Indicate the associated hazards (e.g., "Flammable," "Toxic," "Irritant").

Step 4: Temporary Storage

  • Rationale: Safe temporary storage within the lab minimizes risks prior to removal by EHS.

  • Procedure:

    • Store the sealed and labeled waste container in a designated, secure waste accumulation area.[10]

    • This area should be away from sources of ignition and incompatible materials.[1]

    • Follow your institution's guidelines regarding the maximum allowable accumulation time.

Step 5: Final Disposal

  • Rationale: Hazardous waste must be disposed of through certified channels to ensure environmental protection and regulatory compliance.

  • Procedure:

    • Never pour this chemical or its waste down the drain or discard it in the regular trash. [1][4]

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[10][11]

    • Follow all institutional procedures for scheduling a waste pickup.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final removal by certified personnel.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_final Finalization Phase start Start: Identify Waste (Methyl 5-isopropylthiazole-4-carboxylate) assess 1. Assess Hazards (Flammable, Toxic, Irritant) start->assess Consult Safety Info ppe 2. Don Personal Protective Equipment (PPE) assess->ppe Based on Hazards segregate 3. Segregate Waste Stream (Non-Halogenated Organic) ppe->segregate collect 4. Collect in Compatible Container segregate->collect label_waste 5. Label Container (Contents & Hazards) collect->label_waste store 6. Store Securely in Designated Area label_waste->store contact_ehs 7. Arrange Pickup with EHS / Licensed Contractor store->contact_ehs Follow Institutional Policy end End: Proper Disposal (Incineration) contact_ehs->end

Caption: Logical workflow for the safe disposal of Methyl 5-isopropylthiazole-4-carboxylate.

References

  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • Experiment 731: Esters. Chemistry LibreTexts. Available at: [Link]

  • Ester Disposal Forum. Chemtalk. Available at: [Link]

  • Thiazole Derivatives: Prospectives and Biological Applications. ResearchGate. Available at: [Link]

  • How does your lab dispose of harmful reagents used in cultures? Reddit. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum. Available at: [Link]

  • Regulated Waste Disposal Manual. Texas Tech University Health Sciences Center El Paso. Available at: [Link]

  • Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Texas Commission on Environmental Quality. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 5-isopropylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 5-isopropylthiazole-4-carboxylate is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. As a thiazole derivative containing an ester moiety and an isopropyl group, it presents a distinct safety profile characterized by potential volatility, skin permeability, and the characteristic "sulfur-nitrogen" odor profile associated with thiazoles.

This guide moves beyond basic SDS compliance, offering an operational framework for researchers handling this compound in synthesis (mg to kg scale).

Chemical Identity & Analog-Based Hazard Assessment

Note: While specific toxicological data for this exact isomer is often proprietary, safety protocols are derived via "Read-Across" toxicology from structural analogs (e.g., Methyl thiazole-4-carboxylate, 4-Methylthiazole).

PropertyDescriptionOperational Implication
Functional Groups Thiazole Ring, Methyl Ester, IsopropylThiazole: Potential sensitizer/irritant.[1][2] Ester: Hydrolysis risk. Isopropyl: Increases lipophilicity (skin absorption).
Physical State Low-melting solid or viscous oil (Ambient)May require heating to transfer; increases vapor generation risk.
GHS Classification Warning (Inferred)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Odor Threshold Low (0.01 - 1 ppm range typical for thiazoles)Stench Risk: Even trace vapors can trigger facility odor alarms or nausea.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier-in-Depth" principle. Standard nitrile gloves may offer insufficient protection against prolonged contact with lipophilic thiazole esters.

Hand Protection Strategy

Scientific Rationale: Thiazoles are organic solvents in their own right. The isopropyl group increases the compound's ability to permeate standard thin-mil nitrile.

TaskGlove MaterialThicknessBreakthrough Time (Est.)Protocol
Standard Handling (Weighing, Pipetting)Nitrile (High Grade) ≥ 5 mil (0.12 mm)~15–30 minsDouble Glove: Change outer glove immediately upon splash.
Spill Cleanup / Bulk Transfer (>100mL)Laminate Film (e.g., Silver Shield®)Multi-layer> 4 hoursUse as an inner liner under heavy-duty nitrile gloves for dexterity.
Glassware Cleaning Neoprene or Butyl Rubber ≥ 15 mil> 60 minsThiazoles resist removal by water; solvents used for cleaning (Acetone/DCM) degrade nitrile.
Respiratory & Eye Protection[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the high irritation potential of thiazole esters on mucous membranes.

  • Respiratory:

    • Fume Hood: Always primary.

    • Outside Hood (Spills/Maintenance):Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band). Thiazoles have distinct warning properties (smell), but olfactory fatigue can set in rapidly.

Operational Workflow: The "Zero-Odor" Protocol

The following workflow is designed to prevent facility contamination and exposure.

Step 1: Pre-Operational Setup
  • Quench Bath Preparation: Prepare a bath of 10% Bleach (Sodium Hypochlorite) or dilute Hydrogen Peroxide in the hood. Why? Oxidizing agents rapidly convert odorous thiazoles/thiols into non-volatile sulfoxides/sulfones.

  • Static Control: If the substance is a solid, use an anti-static gun before weighing. Thiazole powders can be electrostatic, leading to aerosolization.

Step 2: Active Handling (Synthesis/Transfer)
  • The "Cone of Safety": Perform all open-vessel manipulations at least 6 inches inside the fume hood sash.

  • Syringe Techniques: When transferring liquid forms, use Luer-lock syringes rather than needles to prevent detachment and aerosol spray.

  • Vessel Venting: Do not seal heated reactions tightly; pressure buildup from ester hydrolysis or solvent expansion can cause vessel rupture.

Step 3: Decontamination & Waste
  • Glassware: Rinse all contaminated glassware with the oxidizing quench bath (Step 1) before removing it from the hood.

  • Wipes: All Kimwipes/paper towels must be sealed in a Ziploc bag inside the hood before being placed in the solid waste bin to prevent odor migration.

Visualized Safety Logic (Graphviz)

The following diagram illustrates the decision-making process for handling a potential spill or exposure event.

SafetyProtocol Start Start: Handling Methyl 5-isopropylthiazole-4-carboxylate Assess Assessment: State & Volume Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Oil Assess->Liquid Control_Sol Control: Anti-Static Gun + Powder Hood Solid->Control_Sol Control_Liq Control: Double Nitrile Gloves + Luer-Lock Transfer Liquid->Control_Liq Action Perform Synthesis / Transfer Control_Sol->Action Control_Liq->Action Spill Incident: Spill Occurs? Action->Spill MinorSpill Minor (<10mL): Absorb -> Bleach Wipe -> Bag Spill->MinorSpill Yes (Minor) MajorSpill Major (>10mL): Evacuate -> Respirator (OV) -> Absorb -> Oxidize Spill->MajorSpill Yes (Major) Decon Decon: Rinse Glassware in 10% Bleach Bath Spill->Decon No Waste Disposal: Segregated Organic Waste (Label: Thiazole/Stench) MinorSpill->Waste MajorSpill->Waste Decon->Waste

Caption: Operational logic flow for handling thiazole carboxylates, prioritizing state-specific controls and graded spill responses.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[3][4] Do not use alcohol/solvents, as they may increase the skin absorption of the lipophilic isopropyl group [1].

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately; esters can hydrolyze to acids on the eye surface, causing delayed damage.

Waste Disposal Specifications

Do not mix this compound with general organic waste if the waste stream is not incinerated.

  • Labeling: Clearly mark the waste container with "STENCH" and "Thiazole Derivative" .

  • Segregation: Keep separate from strong acids (risk of exothermic hydrolysis) and strong oxidizers (unless controlled quenching is performed).

  • Final Disposal: High-temperature incineration is the only recommended disposal method to ensure complete destruction of the thiazole ring [2].

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

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